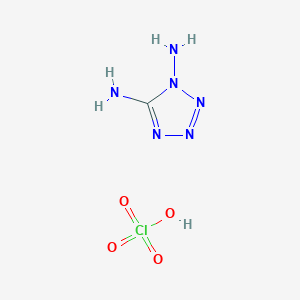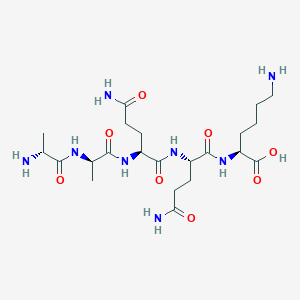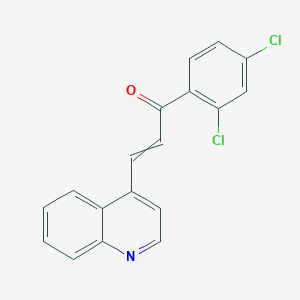![molecular formula C30H23OSi B14185797 ({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl CAS No. 920984-88-9](/img/structure/B14185797.png)
({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(Diphenylsiloxy)-4-(2-naphthyl)styrene is an organic compound that features a unique combination of structural elements, including a diphenylsiloxy group and a naphthyl group attached to a styrene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Diphenylsiloxy)-4-(2-naphthyl)styrene typically involves the following steps:
Formation of the Diphenylsiloxy Group: This step involves the reaction of diphenyldichlorosilane with a suitable alcohol to form diphenylsiloxy derivatives.
Attachment of the Naphthyl Group: The naphthyl group is introduced through a Friedel-Crafts alkylation reaction, where naphthalene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Styrene Backbone Formation: The final step involves the coupling of the diphenylsiloxy and naphthyl groups to a styrene backbone through a Heck reaction, which typically uses palladium catalysts and base under inert atmosphere conditions.
Industrial Production Methods
Industrial production of alpha-(Diphenylsiloxy)-4-(2-naphthyl)styrene may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(Diphenylsiloxy)-4-(2-naphthyl)styrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced aromatic derivatives.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Alpha-(Diphenylsiloxy)-4-(2-naphthyl)styrene has several scientific research applications:
Materials Science: Used in the development of advanced polymers and copolymers with unique optical and electronic properties.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its conjugated structure.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific biological pathways.
Industrial Applications: Utilized in the production of specialty coatings, adhesives, and high-performance materials.
Mecanismo De Acción
The mechanism of action of alpha-(Diphenylsiloxy)-4-(2-naphthyl)styrene involves its interaction with molecular targets through its aromatic and siloxy groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The compound’s conjugated structure allows it to participate in electron transfer processes, making it useful in electronic applications.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylsiloxybenzene: Similar structure but lacks the naphthyl group, resulting in different electronic properties.
Naphthylstyrene: Contains the naphthyl group but lacks the diphenylsiloxy group, affecting its reactivity and applications.
Phenylsiloxy-naphthalene: Combines phenylsiloxy and naphthyl groups but lacks the styrene backbone, leading to different chemical behavior.
Uniqueness
Alpha-(Diphenylsiloxy)-4-(2-naphthyl)styrene is unique due to its combination of diphenylsiloxy, naphthyl, and styrene moieties, which confer distinct electronic, optical, and chemical properties. This makes it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
920984-88-9 |
|---|---|
Fórmula molecular |
C30H23OSi |
Peso molecular |
427.6 g/mol |
InChI |
InChI=1S/C30H23OSi/c1-23(31-32(29-12-4-2-5-13-29)30-14-6-3-7-15-30)24-16-18-26(19-17-24)28-21-20-25-10-8-9-11-27(25)22-28/h2-22H,1H2 |
Clave InChI |
YDOGHRMKSYEPDQ-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2)O[Si](C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14185723.png)



![[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14185753.png)
![Bis[4-(2,6-dimethylphenoxy)phenyl]methanone](/img/structure/B14185760.png)
![2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine](/img/structure/B14185765.png)

![5'-tert-Butyl-3',4'-dioxo-3',4'-dihydro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14185784.png)




![Trifluoroacetic acid--1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1)](/img/structure/B14185806.png)
